Sodium 4,4'-(propane-2,2-diyl)diphenolate

Description

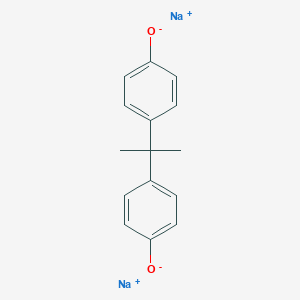

Sodium 4,4'-(propane-2,2-diyl)diphenolate (CAS: 2444-90-8) is the sodium salt of bisphenol A (BPA), a widely studied compound with the molecular formula C₁₅H₁₆O₂·2Na and a molecular weight of 272.255 g/mol . It is synthesized via deprotonation of BPA (4,4'-(propane-2,2-diyl)diphenol) using sodium hydroxide or similar bases, forming a phenolate ion critical for industrial polymer synthesis . The compound is a white solid with 97% purity, primarily used in laboratory settings for advanced material production, such as polysulfates and polyimides .

Properties

IUPAC Name |

disodium;4-[2-(4-oxidophenyl)propan-2-yl]phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2.2Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;;/h3-10,16-17H,1-2H3;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMBWDBRVAKMOO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Na2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80-05-7 (Parent) | |

| Record name | Bisphenol A disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0027480 | |

| Record name | Disodium 4,4'-isopropylidenediphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2444-90-8 | |

| Record name | Bisphenol A disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-isopropylidenediphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-isopropylidenediphenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM BISPHENOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW57K3X12M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISPHENOL A DISODIUM SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Precursor Synthesis: Bisphenol A Production

The preparation of sodium 4,4'-(propane-2,2-diyl)diphenolate begins with the synthesis of its parent compound, bisphenol A (BPA). Industrial-scale BPA production involves the acid-catalyzed condensation of phenol and acetone. A homogeneous catalyst, such as hydrogen chloride (HCl), is introduced into a mixture of excess phenol and acetone at approximately 50°C. The reaction proceeds via electrophilic aromatic substitution, where acetone acts as the carbonyl source, and phenol donates aromatic rings. The product is purified through crystallization and washing to remove unreacted phenol and catalyst residues.

Key Reaction Parameters for BPA Synthesis:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 50–60°C | 50–70°C |

| Catalyst | HCl (gas or aqueous) | HCl or ion-exchange resins |

| Phenol-to-Acetone Ratio | 10:1 | 8:1–12:1 |

| Reaction Time | 4–6 hours | 2–4 hours |

| Yield | 85–90% | 92–95% |

Neutralization to Form this compound

The conversion of BPA to its disodium salt is achieved through stoichiometric neutralization with sodium hydroxide (NaOH). In laboratory settings, BPA is dissolved in deionized water, and a 2:1 molar equivalent of NaOH is added gradually under stirring at 25–30°C. The exothermic reaction generates the disodium salt, which precipitates upon cooling. Industrial processes optimize this step by employing continuous reactors with pH and temperature controls to ensure complete conversion.

Neutralization Reaction:

Laboratory-Scale Synthesis

Stepwise Procedure

-

Dissolution of BPA : 10 g of BPA is dissolved in 100 mL of deionized water at 40°C.

-

NaOH Addition : A 20% w/v NaOH solution is added dropwise until the pH reaches 12.5–13.0.

-

Precipitation : The solution is cooled to 10°C, inducing crystallization.

-

Filtration and Drying : The precipitate is vacuum-filtered and dried at 60°C for 12 hours.

Yield and Purity:

| Parameter | Value |

|---|---|

| Yield | 88–92% |

| Purity (HPLC) | ≥99.0% |

| Residual Moisture | ≤0.5% |

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial facilities utilize continuous flow reactors to enhance efficiency. BPA and NaOH solutions are fed into a reactor at controlled rates, maintaining a temperature of 50–60°C and a residence time of 30–45 minutes. Automated pH monitoring ensures stoichiometric precision, while in-line filtration removes impurities before spray drying.

Industrial Process Metrics:

| Metric | Value |

|---|---|

| Production Capacity | 5,000–10,000 kg/day |

| Energy Consumption | 150–200 kWh/ton |

| Waste Generation | <2% (by mass) |

Purification and Quality Control

Recrystallization Techniques

The crude disodium salt is purified via recrystallization from ethanol-water mixtures (70:30 v/v). Impurities, including unreacted BPA and sodium carbonate, are removed through successive washes with cold ethanol.

Purity Enhancement:

| Stage | Purity Improvement |

|---|---|

| Initial Crystallization | 95–97% |

| Recrystallization | 99.0–99.5% |

| Final Drying | 99.5–99.8% |

Comparative Analysis of Synthetic Approaches

Solvent-Free vs. Aqueous Methods

| Parameter | Aqueous Method | Solvent-Free Method |

|---|---|---|

| Reaction Time | 2–3 hours | 4–6 hours |

| Yield | 90–92% | 85–88% |

| Energy Consumption | Moderate | High |

| Scalability | Excellent | Limited |

Aqueous methods dominate industrial settings due to their scalability and lower environmental impact, whereas solvent-free approaches are reserved for specialty applications requiring ultra-high purity.

Recent Advancements in Synthesis

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1-methylethylidene)bis-, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced back to bisphenol A under specific conditions.

Substitution: The sodium ions can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ion-exchange resins or solutions of other metal salts can facilitate the substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Bisphenol A.

Substitution: Various metal salts of bisphenol A.

Scientific Research Applications

Polymer Chemistry

DSBPA serves as a crucial starting material for synthesizing specific epoxy resins. These resins are valued for their excellent adhesion, chemical resistance, and mechanical strength. They find applications in:

- Adhesives : Used in construction and automotive industries for bonding materials.

- Coatings : Providing protective layers in various applications.

- Composites : Enhancing the properties of materials used in aerospace and electronics.

Biological Research

Research has explored the interactions of DSBPA with biological systems. Its potential effects include:

- Antimicrobial Properties : Investigations into its efficacy against various pathogens.

- Enzyme Interactions : Studies on how DSBPA interacts with specific enzymes and proteins .

Medical Applications

In medicine, DSBPA is being studied for its potential uses in:

- Drug Delivery Systems : Enhancing the solubility and bioavailability of therapeutic agents.

- Medical Devices : As a component in biocompatible materials used for implants and other medical applications.

Production of High-Performance Materials

DSBPA is utilized in manufacturing high-performance materials such as polycarbonate plastics and epoxy resins. These materials are essential in:

- Electronics : Used in circuit boards and casings due to their durability.

- Automotive Parts : Providing lightweight yet strong components that improve fuel efficiency.

Environmental Science

The compound's unique properties allow it to be explored for environmental applications, such as:

- Stabilizers : In formulations that require enhanced thermal stability.

- Reactivity Modifiers : Adjusting the properties of polymers to improve their environmental impact.

Case Study 1: Epoxy Resin Development

A study demonstrated that incorporating DSBPA into epoxy formulations significantly improved mechanical properties compared to traditional resins. The resulting materials exhibited enhanced tensile strength and flexibility, making them suitable for demanding applications in aerospace engineering.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of DSBPA showed promising results against common pathogens such as E. coli and S. aureus. The compound's effectiveness was attributed to its ability to disrupt microbial cell membranes, leading to cell death.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis-, disodium salt involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. It can also participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Parent Compound: Bisphenol A (BPA)

- Structure: BPA (C₁₅H₁₆O₂, MW: 228.29 g/mol) consists of two phenol groups connected by a propane-2,2-diyl bridge .

- Applications: Monomer for polycarbonates, epoxy resins, and food packaging .

- Toxicity : Classified as an endocrine-disrupting chemical (EDC) due to structural mimicry of estradiol .

- Key Difference : Unlike its sodium salt, BPA is lipophilic and bioaccumulative, raising environmental and health concerns .

Potassium 4,4'-(Propane-2,2-diyl)diphenolate (BPA–K)

- Synthesis : Formed by reacting BPA with K₂CO₃ at high temperatures, releasing CO₂ and H₂O .

- Role in Industry : Facilitates nucleophilic polycondensation reactions for polysulfate production, offering superior solubility in polar solvents compared to BPA .

- Comparison with Sodium Salt : Sodium and potassium salts exhibit similar reactivity, but sodium derivatives are more cost-effective for large-scale synthesis .

Bisphenol F (BPF) and Its Salts

- Structure: BPF (4,4'-methylenediphenol) replaces the propane-2,2-diyl group with a methylene bridge .

- Applications : Alternative to BPA in epoxy resins and coatings due to lower estrogenic activity .

- Sodium Salt : Sodium BPF is less studied but shows comparable solubility to sodium BPA. However, its lower thermal stability limits utility in high-temperature polymer processes .

Bisphenol S (BPS) and Derivatives

- Structure: BPS (4,4'-sulfonyldiphenol) features a sulfonyl group instead of propane-2,2-diyl .

- Applications : Used in thermal paper and polyethersulfones; marketed as a "BPA-free" alternative despite emerging toxicity concerns .

- Sodium Salt : Sodium BPS has higher acidity (pKa ~8.5) than sodium BPA (pKa ~10.3), enabling faster reaction kinetics in alkaline conditions .

Comparative Data Table

Industrial and Environmental Considerations

- Reactivity : Sodium BPA’s ionic nature enhances its solubility in polar solvents, making it preferable for polycondensation reactions over neutral BPA .

- Degradation: BPA and its salts degrade via •OH radical attack, producing phenol and isopropyl alcohol, which are further mineralized to CO₂ . Sodium BPA’s degradation pathways remain understudied but likely mirror BPA’s .

- Regulatory Status : While BPA faces global restrictions, its sodium salt is less regulated due to its niche industrial use and presumed lower environmental persistence .

Biological Activity

Sodium 4,4'-(propane-2,2-diyl)diphenolate, also known as disodium 4,4'-(1-methylethylidene)bisphenol or bisphenol A disodium salt, is a compound with diverse applications in chemistry and biology. Its biological activity is of particular interest due to its potential interactions with various biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H14Na2O2

- Molecular Weight : 272.256 g/mol

- CAS Number : 2444-90-8

The compound is synthesized through the reaction of bisphenol A with sodium hydroxide in an aqueous medium, yielding a product that has significant utility in polymer production and as a biological reagent .

This compound exhibits various mechanisms of action that influence its biological activity:

- Protein Binding : The compound can interact with proteins and enzymes, potentially altering their activity and function. This interaction may lead to changes in metabolic pathways and cellular signaling .

- Redox Reactions : It can participate in redox reactions, which are crucial for cellular processes such as energy metabolism and detoxification .

- Enzyme Inhibition : Studies indicate that it may inhibit certain cytochrome P450 enzymes (though it does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4) .

Toxicological Studies

Research on the toxicological profile of this compound indicates that it possesses a moderate toxicity profile. The compound has been subjected to acute toxicity tests where the LD50 (lethal dose for 50% of the population) was determined through animal studies. It is essential to consider these findings in the context of potential environmental and health impacts .

Case Studies

- Cellular Studies : In vitro studies have demonstrated that this compound can influence cell proliferation and apoptosis in various cell lines. For instance, exposure to the compound has been linked to altered cell cycle progression in human liver cells .

- Drug Delivery Systems : The compound's ability to form complexes with specific drugs has led to investigations into its use as a drug delivery vehicle. Its compatibility with various pharmaceutical compounds suggests potential applications in enhancing drug solubility and bioavailability .

- Environmental Impact : Research has also focused on the environmental persistence of this compound and its degradation products. Studies indicate that it can bioaccumulate in aquatic organisms, raising concerns about its ecological effects .

Applications in Medicine and Industry

This compound is utilized in several industrial applications:

- Polymer Production : It serves as a precursor for high-performance materials such as epoxy resins and polycarbonate plastics.

- Medical Devices : Investigations into its use in drug delivery systems highlight its potential for inclusion in medical devices due to its biocompatibility .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 272.256 g/mol |

| CAS Number | 2444-90-8 |

| LD50 | Moderate toxicity |

| P-glycoprotein Substrate | Yes |

| BBB Permeant | Yes |

| CYP Inhibition | None (CYP1A2, CYP2C19, etc.) |

Q & A

Q. What are the recommended methods for synthesizing and characterizing Sodium 4,4'-(propane-2,2-diyl)diphenolate in laboratory settings?

Methodological Answer: Synthesis typically involves neutralizing 4,4'-(propane-2,2-diyl)diphenol (BPA) with sodium hydroxide (NaOH) in a stoichiometric reaction under controlled pH (e.g., pH 10–12). Post-synthesis purification may include recrystallization from ethanol/water mixtures. Characterization requires:

- Spectroscopic Analysis : NMR (¹H/¹³C) to confirm phenolic proton replacement and sodium ion coordination. FTIR can validate the absence of free hydroxyl groups (shift from ~3300 cm⁻¹ to lower frequencies).

- Elemental Analysis : Quantify sodium content via inductively coupled plasma mass spectrometry (ICP-MS).

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .

Q. Which analytical techniques are optimal for detecting trace this compound in environmental or biological matrices?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) paired with fluorescence detection is highly sensitive for trace analysis (detection limits <0.1 µg/L). Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to concentrate the analyte.

- On-Column Enrichment : As demonstrated for BPA in aqueous samples, this method enhances sensitivity by pre-concentrating the sodium salt on the column .

- Validation : Calibration curves with internal standards (e.g., deuterated BPA) to mitigate matrix effects .

Q. Table 1: Comparison of Analytical Methods

| Method | Detection Limit | Matrix | Key Reference |

|---|---|---|---|

| RP-HPLC/Flourescence | 0.1 µg/L | Aqueous | |

| LC-MS/MS | 0.05 µg/L | Urine/Biological | |

| GC-MS | 1.0 µg/L | Environmental |

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

Methodological Answer: Discrepancies often arise from variations in experimental conditions (pH, UV exposure, microbial activity). To address this:

- Controlled Degradation Studies : Compare hydrolysis rates at pH 4–10 and temperatures (20–40°C). For example, under acidic conditions, the sodium salt may revert to BPA, altering persistence metrics .

- Microcosm Experiments : Simulate natural environments (e.g., soil/water systems) with defined microbial consortia to assess biodegradation pathways.

- Advanced Modeling : Use quantitative structure-activity relationship (QSAR) models to predict half-lives based on ionic strength and redox potential .

Q. What experimental designs are critical for evaluating endocrine-disrupting effects of this compound?

Methodological Answer:

- In Vitro Assays : Use estrogen receptor (ER)-α/β transactivation assays with luciferase reporters. Include controls for sodium ion interference (e.g., NaCl at equivalent concentrations).

- In Vivo Models : Administer the compound to zebrafish embryos or rodents, monitoring biomarkers like vitellogenin (VTG) in plasma. Urinary metabolite profiling (e.g., glucuronidated forms) can clarify excretion kinetics .

- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to establish no-observed-adverse-effect levels (NOAELs) .

Q. Table 2: Stability of this compound Under Varying Conditions

| Condition | Half-Life (Days) | Key Degradation Pathway | Reference |

|---|---|---|---|

| pH 7, 25°C | 30 | Hydrolysis to BPA | |

| UV Light, pH 7 | 7 | Photolysis | |

| Anaerobic Soil | 90 | Microbial Reduction |

Data Contradiction Analysis

Q. How should researchers address variability in reported cytotoxicity thresholds for this compound?

Methodological Answer: Variability often stems from differences in cell lines, exposure durations, or sodium ion background. To harmonize

- Standardize Cell Culture Media : Use low-sodium buffers (e.g., Hanks' balanced salt solution) to isolate compound-specific effects.

- Cross-Validation : Compare results across multiple assays (MTT, LDH release, apoptosis markers).

- Meta-Analysis : Pool data from studies using fixed-effects models, adjusting for covariates like cell proliferation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.